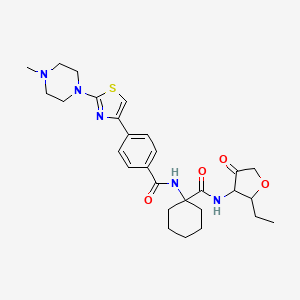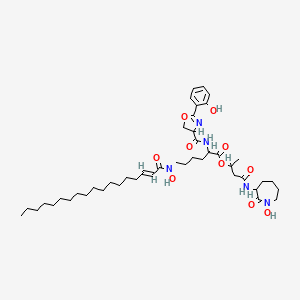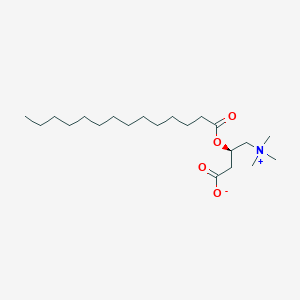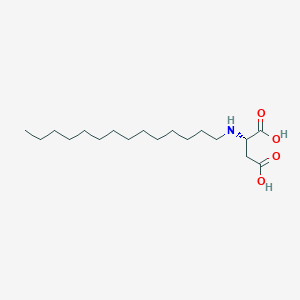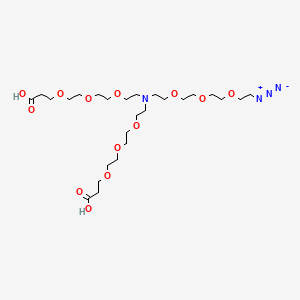
N-(叠氮基-PEG3)-N-双(PEG3-酸)
描述
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt is a polyethylene glycol (PEG)-based compound that features azide and carboxylic acid functional groups. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The azide group allows for click chemistry reactions, making it a versatile tool in various chemical and biological applications.
科学研究应用
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs and ADCs
Biology: Facilitates the study of protein-protein interactions and cellular processes through click chemistry.
Medicine: Plays a role in drug delivery systems and the development of targeted therapies.
Industry: Employed in the production of advanced materials and nanotechnology.
作用机制
Target of Action
N-(Azido-PEG3)-N-bis(PEG3-acid), also known as N-(Azido-PEG3)-N-bis(PEG3-acid) HCl, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It is known that the compound is an aqueous soluble peg reagent , which suggests it may have good bioavailability.
Result of Action
The result of the action of N-(Azido-PEG3)-N-bis(PEG3-acid) is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific target proteins being degraded.
Action Environment
It is known that the compound can react with primary amine groups in the presence of activators (eg, EDC, or HATU) to form a stable amide bond . This suggests that the pH and the presence of these activators could potentially influence its action and stability.
生化分析
Biochemical Properties
N-(Azido-PEG3)-N-bis(PEG3-acid) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
Given its role in the synthesis of PROTACs, it can be inferred that this compound may influence cell function by modulating the degradation of target proteins .
Molecular Mechanism
N-(Azido-PEG3)-N-bis(PEG3-acid) contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key part of the mechanism of action of this compound, enabling it to form stable linkages with target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt typically involves the reaction of PEG derivatives with azide and carboxylic acid groups. One common method includes the use of azido-PEG3-acid as a starting material. The azide group is introduced via nucleophilic substitution reactions, where a halogenated PEG derivative reacts with sodium azide. The carboxylic acid groups are then introduced through esterification or amidation reactions .
Industrial Production Methods
Industrial production of N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as chromatography and crystallization to ensure high purity and yield. The compound is typically stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt undergoes several types of chemical reactions, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) are common reactions involving the azide group.
Amidation and Esterification: The carboxylic acid groups can react with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Amidation: Often employs coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
相似化合物的比较
Similar Compounds
Azido-PEG3-acid: Contains a single azide and carboxylic acid group, used in similar click chemistry applications.
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: Features an additional amine group, offering more versatility in conjugation reactions.
Uniqueness
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt stands out due to its dual azide and carboxylic acid functionalities, making it highly versatile for various conjugation and click chemistry applications. Its ability to form stable linkages with a wide range of molecules enhances its utility in complex synthetic and biological processes .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O13/c27-29-28-3-9-37-15-21-43-24-18-40-12-6-30(4-10-38-16-22-41-19-13-35-7-1-25(31)32)5-11-39-17-23-42-20-14-36-8-2-26(33)34/h1-24H2,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRXULKENCQWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114168 | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055042-57-2 | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


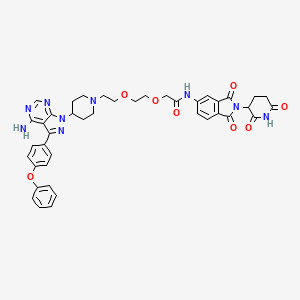
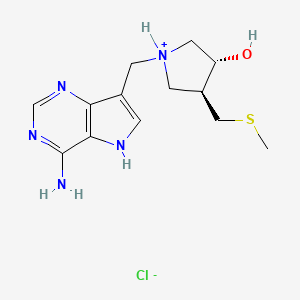
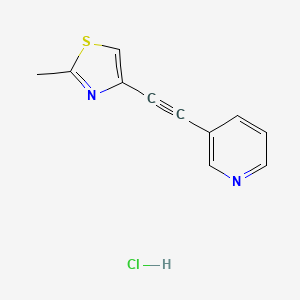

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)
